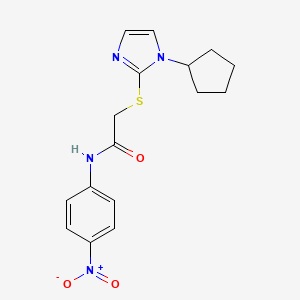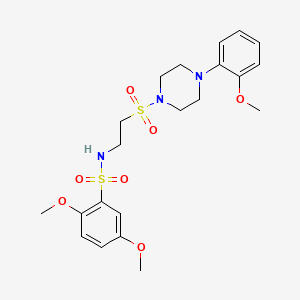![molecular formula C21H23N3O3S B3307433 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide CAS No. 933210-34-5](/img/structure/B3307433.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide
描述
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring attached to a sulfonamide group. The ethoxy group attached to the pyridazine ring could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a sulfonamide derivative, this compound could potentially undergo various chemical reactions. For example, it could participate in nucleophilic substitution reactions or elimination reactions. The exact reactions would depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the sulfonamide group, the ethoxy group, and the aromatic rings .生化分析
Biochemical Properties
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridazinone derivatives, including N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide, have been shown to exhibit antihypertensive, platelet aggregation inhibitory, and cardiotonic activities . These interactions are crucial for the compound’s therapeutic potential, as they modulate biochemical pathways and cellular processes.
Cellular Effects
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazinone derivatives have been reported to exhibit anti-inflammatory, antinociceptive, and antiulcer activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyridazinone derivatives, including this compound, have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, the compound’s interaction with specific receptors and proteins can lead to changes in gene expression, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations for its therapeutic potential. Studies have shown that pyridazinone derivatives can maintain their activity over extended periods, although degradation and stability issues may arise under certain conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of temporal effects in its biochemical analysis.
Dosage Effects in Animal Models
The effects of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and cardiotonic activities . At higher doses, toxic or adverse effects may be observed, including potential damage to organs and tissues. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux and metabolite levels. Pyridazinone derivatives have been shown to affect metabolic pathways related to inflammation and cardiovascular function . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions influence the compound’s localization and its overall therapeutic efficacy.
Subcellular Localization
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-5-27-21-10-9-19(22-23-21)17-7-6-8-18(13-17)24-28(25,26)20-12-15(3)14(2)11-16(20)4/h6-13,24H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQISBQDXJTWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307351.png)
![4-butoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307355.png)
![5-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B3307359.png)
![4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine](/img/structure/B3307365.png)
![1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3307368.png)


![4-(3-bromobenzyl)-2-(4-isopropylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3307387.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B3307393.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B3307415.png)
![4-butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307423.png)
![4-iodo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307426.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3307435.png)
